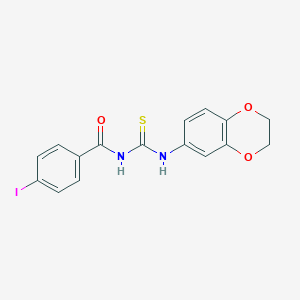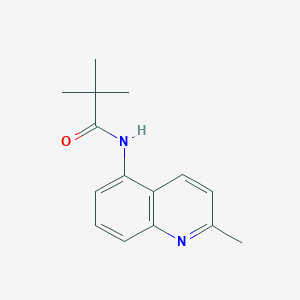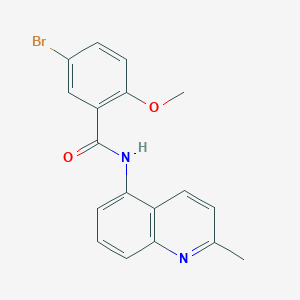
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ML167 is a potent and selective inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in protein myristoylation. The myristoylation process is essential for the proper functioning of many proteins, including those involved in signal transduction, membrane trafficking, and cell division. Inhibition of NMT by ML167 has been shown to have significant effects on cellular processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide inhibits the enzyme NMT by binding to its active site, preventing the myristoylation of target proteins. Myristoylation is a crucial step in the proper functioning of many proteins, and inhibition of this process by N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has significant effects on cellular processes. The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide is still being studied, but it is believed to involve the disruption of protein-protein interactions that are essential for the proper functioning of many proteins.
Biochemical and Physiological Effects:
The inhibition of NMT by N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has significant effects on cellular processes, including cell growth, proliferation, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has also been shown to have antiparasitic effects, making it a potential candidate for the treatment of parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide is its high selectivity for NMT, which makes it a potent inhibitor of this enzyme. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has also been shown to have good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide. One area of research is the development of new drugs based on N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide that can be used to treat cancer, parasitic infections, and inflammatory diseases. Another area of research is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide, which could lead to a better understanding of the role of NMT in cellular processes. Finally, the development of new synthetic methods for N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide could lead to more efficient and cost-effective production of this important compound.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide involves several steps, starting with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride and 4-iodobenzamide. The two compounds are then reacted in the presence of a base and a thiol to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide is a complex process that requires careful attention to detail, but it has been successfully carried out in several laboratories.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has been extensively studied for its potential therapeutic applications. Inhibition of NMT by N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has been shown to have significant effects on the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C16H13IN2O3S |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-4-iodobenzamide |
InChI |
InChI=1S/C16H13IN2O3S/c17-11-3-1-10(2-4-11)15(20)19-16(23)18-12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H2,18,19,20,23) |
Clave InChI |
AOOVRXGTCNMJQT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=C(C=C3)I |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B278025.png)